(7-Chloro-8-methylquinolin-6-yl)boronic acid chemical properties
(7-Chloro-8-methylquinolin-6-yl)boronic acid chemical properties
An In-depth Technical Guide to (7-Chloro-8-methylquinolin-6-yl)boronic acid
Senior Application Scientist Note: This document provides a comprehensive technical overview of (7-Chloro-8-methylquinolin-6-yl)boronic acid, a specialized chemical intermediate. It is important to note that while this compound is available commercially, detailed experimental protocols and characterization data are not extensively published in peer-reviewed literature. Therefore, this guide has been constructed by synthesizing information from established chemical principles, patented syntheses of its precursors, and data from structurally analogous quinoline boronic acids. The protocols and mechanistic discussions provided are based on well-established, validated chemical reactions and are intended to serve as an expert guide for researchers.
Introduction and Strategic Importance
(7-Chloro-8-methylquinolin-6-yl)boronic acid is a heterocyclic aromatic boronic acid. Its structure, featuring a substituted quinoline core, makes it a valuable building block in modern synthetic chemistry. The quinoline moiety is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds, while the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.
The strategic placement of the chloro and methyl groups on the quinoline ring provides steric and electronic differentiation, allowing for the synthesis of complex, highly substituted molecules. This makes the title compound a reagent of significant interest for professionals in drug discovery and materials science who are engaged in the development of novel kinase inhibitors, diagnostic probes, and functional organic materials.
Physicochemical and Computed Properties
The fundamental properties of (7-Chloro-8-methylquinolin-6-yl)boronic acid are summarized below. This data is a combination of established molecular information and computationally derived predictions that are critical for planning experimental work.
| Property | Value | Data Source |
| CAS Number | 2377605-68-8 | [1] |
| Molecular Formula | C₁₀H₉BClNO₂ | [1] |
| Molecular Weight | 221.45 g/mol | [1] |
| Monoisotopic Mass | 221.0414864 Da | [1] |
| Physical Form | Solid (predicted) | [2] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | [3] |
| Computed logP | 0.568 | [3] |
| Rotatable Bonds | 1 | [3] |
Expert Insight on Stability and Handling: Like many arylboronic acids, (7-Chloro-8-methylquinolin-6-yl)boronic acid is susceptible to degradation. The primary pathway is dehydration to form a cyclic trimer anhydride, known as a boroxine. This process is reversible in the presence of water but can complicate analytical characterization and reaction stoichiometry. Additionally, the C-B bond can undergo slow protodeboronation in aqueous media or oxidation in the presence of strong oxidants.
Recommended Storage Protocol
To ensure the integrity and reactivity of the reagent, the following storage conditions are mandatory:
-
Temperature: Store at 2-8°C.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and moisture exposure.[2]
-
Container: Use a tightly sealed container made of amber glass to protect from light and air.
Synthesis and Purification Strategy
A robust and regiochemically controlled synthesis of the title compound is not explicitly detailed in current literature. The most plausible and scientifically sound approach involves the construction of a pre-functionalized quinoline core, followed by conversion to the boronic acid. Direct C-H activation or halogenation of the 7-chloro-8-methylquinoline parent heterocycle would likely suffer from poor regioselectivity, a common challenge in the functionalization of substituted quinolines.[5][6]
The proposed pathway below ensures unambiguous placement of the boronic acid group at the C-6 position.
Step-by-Step Synthesis Protocols (Proposed)
Protocol 3.1.1: Synthesis of 6-Bromo-7-chloro-8-methylquinoline (Intermediate C)
This step utilizes the Gould-Jacobs reaction, a classic and reliable method for constructing the 4-hydroxyquinoline core, which is subsequently chlorinated.[4][7][8]
-
Starting Material: Begin with 3-chloro-6-bromo-2-methylaniline (Intermediate B), which would be synthesized via regioselective bromination of 3-chloro-2-methylaniline.[9]
-
Condensation: React 3-chloro-6-bromo-2-methylaniline with diethyl ethoxymethylenemalonate (DEEM) at 100-140°C until the elimination of ethanol is complete, forming the anilinomethylenemalonate intermediate.
-
Thermal Cyclization: Heat the intermediate from the previous step in a high-boiling point solvent (e.g., diphenyl ether) to approximately 250°C. This induces cyclization to form ethyl 7-chloro-6-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.
-
Saponification & Decarboxylation: Treat the resulting ester with aqueous sodium hydroxide to saponify the ester, followed by acidification to induce decarboxylation, yielding 7-chloro-6-bromo-8-methylquinolin-4-ol.
-
Chlorination: React the 4-hydroxyquinoline intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux (approx. 110°C) to yield the desired 6-Bromo-7-chloro-8-methylquinoline.[4][8] The crude product is isolated by carefully quenching the reaction mixture on ice and neutralizing.
Protocol 3.1.2: Miyaura Borylation to Pinacol Boronate Ester (Intermediate D)
This protocol converts the aryl bromide to a more stable pinacol boronate ester, a common precursor to boronic acids.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon), combine 6-Bromo-7-chloro-8-methylquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and a strong, non-aqueous base such as potassium acetate (KOAc, 3.0 eq).
-
Solvent: Add a dry, deoxygenated solvent such as 1,4-dioxane or DMF.
-
Catalyst: Add a palladium catalyst and ligand, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 2-5 mol%).
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the pinacol boronate ester intermediate.
Protocol 3.1.3: Hydrolysis to (7-Chloro-8-methylquinolin-6-yl)boronic acid (Final Product)
This final step deprotects the boronate ester to yield the target boronic acid.
-
Reaction Setup: Dissolve the purified pinacol boronate ester (1.0 eq) in a solvent mixture, typically THF or diethyl ether.
-
Hydrolysis: Add an aqueous solution of a mild acid, such as 2 M HCl, or a base like NaOH followed by acidic workup. Stir vigorously at room temperature for 2-6 hours.
-
Isolation: Extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. The product can often be purified by recrystallization from a suitable solvent system.
Reactivity and Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (7-Chloro-8-methylquinolin-6-yl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl systems.[10][11]
Catalytic Cycle Mechanism
The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide, Ar'-X), forming a Pd(II) intermediate.
-
Transmetalation: The boronic acid must first be activated by a base (e.g., CO₃²⁻, PO₄³⁻) to form a more nucleophilic boronate species. This boronate then transfers its organic group (the quinoline moiety) to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This is typically the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product (Ar-Ar') and regenerating the active Pd(0) catalyst.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling (7-Chloro-8-methylquinolin-6-yl)boronic acid with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl bromide (1.0 eq), (7-Chloro-8-methylquinolin-6-yl)boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon) three times. Add a deoxygenated solvent system, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized material.
-
NMR Spectroscopy: ¹H and ¹³C NMR are fundamental. For the title compound, one would expect characteristic signals for the quinoline ring protons, a singlet for the methyl group, and a broad singlet for the B(OH)₂ protons.
-
Expert Causality: Boronic acids often exist in equilibrium with their boroxine anhydrides, which can lead to broadened peaks or multiple sets of signals in the NMR spectrum, complicating interpretation.[12] To obtain sharp, unambiguous spectra for characterization, it is highly recommended to convert a small analytical sample back to its pinacol ester or to a diethanolamine adduct. These derivatives are stable monomers and provide clean NMR data.[12]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using ESI or APCI techniques should be used to confirm the exact mass and elemental composition. The mass spectrum will typically show the [M+H]⁺ ion. Peaks corresponding to the loss of water or the formation of boroxine trimers may also be observed.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands, including a broad O-H stretch around 3200-3500 cm⁻¹, a B-O stretch around 1350 cm⁻¹, and various C=C and C=N stretches for the quinoline core.
Safety and Handling
As a laboratory chemical, (7-Chloro-8-methylquinolin-6-yl)boronic acid should be handled with appropriate care. Based on data for analogous chloro-substituted aryl boronic acids, the following safety information is relevant.[2]
-
GHS Hazard Statements (Predicted):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
-
J. Org. Chem. 2022, 87, 15, 10189–10203. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. [Link]
- Google Patents. CN111377859A - Preparation method of 7-chloro-8-methylquinoline.
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Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Patsnap. The preparation method of 7-chloro-8-quinoline carboxylic acid. [Link]
- Org. Lett. 2005, 7, 5, 787–790. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. [https://pubs.acs.org/doi/10.1021/ol047530+
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]
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Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]
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Reddit. r/chemistry - Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Link]
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Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]
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Molecules 2014, 19(3), 3620-3630. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]9/19/3/3620)
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